molecular formula C11H21NO2S B13318779 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13318779
M. Wt: 231.36 g/mol
InChI Key: JUGWHHKIXZGOAD-UHFFFAOYSA-N
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Description

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl ester group at the 1-position, a methyl group at the 3-position, and a thiol (-SH) moiety at the 4-position. This compound is of interest in medicinal chemistry due to the reactivity of the thiol group, which can participate in disulfide bond formation or act as a nucleophile in synthetic pathways. The following comparisons are based on structurally analogous tert-butyl esters with modifications to the heterocyclic core or substituents, as documented in the provided sources.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl 3-methyl-4-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-8-7-12(6-5-9(8)15)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3

InChI Key

JUGWHHKIXZGOAD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1S)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Brominated Precursors

A common approach involves substituting a bromine atom at position 4 with a thiol group. For example:

  • Starting Material : tert-Butyl 3-methyl-4-bromopiperidine-1-carboxylate (hypothetical intermediate).
  • Reaction : Treat with sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents (e.g., DMF, DMSO) under reflux.
    tert-Butyl 3-methyl-4-bromopiperidine-1-carboxylate + NaSH →  
    tert-Butyl 4-mercapto-3-methylpiperidine-1-carboxylate + NaBr  
  • Conditions : 60–80°C, 12–24 hours. Yield optimization may require phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Reduction of Disulfide Intermediates

Disulfide intermediates can be reduced to thiols:

  • Step 1 : Synthesize tert-butyl 3-methyl-4-(disulfanylmethyl)piperidine-1-carboxylate via alkylation.
  • Step 2 : Reduce with dithiothreitol (DTT) or tributylphosphine in aqueous ethanol.

Alternative Routes

Gabriel Synthesis

  • Step 1 : Convert tert-butyl 4-amino-3-methylpiperidine-1-carboxylate to a phthalimide derivative.
  • Step 2 : Hydrolyze with hydrazine to regenerate the amine, followed by diazotization and treatment with H₂S.

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 60–80°C Higher temperatures accelerate substitution but may cause decomposition.
Solvent DMF, DMSO, THF Polar aprotic solvents enhance nucleophilicity.
Catalyst TBAB (phase-transfer) Improves reaction efficiency in biphasic systems.
Reaction Time 12–24 hours Prolonged time ensures completion but risks side reactions.

Challenges and Solutions

  • Thiol Oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent disulfide formation.
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysis may be required for stereospecific synthesis.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Analytical Characterization

  • ¹H NMR : Peaks for tert-butyl group (~1.4 ppm), piperidine protons (2.5–4.0 ppm), and thiol (broad, ~1.5 ppm).
  • LCMS : Expected [M+H]⁺ = 245.1 (C₁₁H₂₁NO₂S).

Scientific Research Applications

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs from the evidence include:

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1260610-71-6) Pyrrolidine 2-iodomethyl Not provided Iodo, tert-butyl ester
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) Piperidine 4-phenyl, 3-carboxylic acid 305.37 Phenyl, carboxylic acid
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (406235-16-3) Dihydropyridine 4-methoxycarbonyl-phenyl 317.38 (C₁₈H₂₃NO₄) Methoxycarbonyl, tert-butyl ester
MA20 Polymer (tert-butyl methyl methacrylate-based) Polymer tert-butyl ester backbone Not provided Ester, cross-linked polymer

Key Observations :

  • The target compound’s thiol group distinguishes it from analogs with halides (e.g., iodo in ) or aromatic substituents (e.g., phenyl in ). Thiols are more nucleophilic than esters or halides, enabling unique reactivity in drug conjugation or metal coordination.
  • The tert-butyl ester group is a common protective moiety across analogs, enhancing solubility and stability during synthesis .
Thermal Stability and Decomposition Pathways

Evidence from polymer studies () provides insights into tert-butyl ester stability:

  • MA20 Polymer : Activation energy for thermal decomposition = 125 ± 13 kJ mol⁻¹, involving oxidative degradation followed by ester cleavage.
  • A20 Polymer : Activation energy = 116 ± 7 kJ mol⁻¹, with direct ester cleavage releasing isobutylene and forming carboxylic acids.

Implications for 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester :

  • tert-Butyl esters generally cleave at 100–150°C, but the methyl and thiol substituents could alter decomposition kinetics.
Reactivity and Hazard Profiles
Compound Key Hazards Reactivity Notes
(R)-2-Iodomethyl-pyrrolidine analog Skin/eye irritation (Category 2), respiratory toxicity (Category 3) Iodo group facilitates nucleophilic substitution.
4-Methoxycarbonyl-phenyl analog Lachrymator, respiratory irritant Methoxycarbonyl may hydrolyze to carboxylic acid under basic conditions.
MA20 Polymer Thermal degradation releases toxic gases (e.g., CO, isobutylene) Cross-linking improves mechanical stability.

Thiol-Specific Considerations :

  • Thiols (e.g., in the target compound) are prone to oxidation (forming disulfides) and may require inert storage conditions.

Biological Activity

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a mercapto group (-SH) and a tert-butyl ester functional group. This compound has potential applications in various therapeutic areas, particularly in interactions with biological targets.

The molecular formula of this compound is C11H19N1O2SC_{11}H_{19}N_{1}O_{2}S, with a molecular weight of approximately 229.35 g/mol. The presence of the mercapto group contributes to its reactivity, allowing it to undergo oxidation and participate in various chemical reactions such as esterification and nucleophilic substitutions.

The biological activity of this compound can be attributed to its ability to interact with various biological systems, including neurotransmitter receptors and enzymes. Preliminary studies suggest that compounds with similar structures may exhibit enzyme inhibition properties, which could be relevant for therapeutic applications.

Interaction Studies

Research indicates that this compound may bind to specific receptors or enzymes, influencing their activity. For instance, the compound's mercapto group may facilitate interactions with cysteine residues in proteins, potentially affecting enzymatic functions and signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique features of this compound:

Compound NameMolecular FormulaUnique Features
4-Aminomethyl-4-fluoro-piperidine-1-carboxylic acid tert-butyl esterC11H18F1N1O2C_{11}H_{18}F_{1}N_{1}O_{2}Contains a fluorine atom, enhancing biological activity as a calcium channel antagonist.
1-Tert-butyl 4-methyl-piperidine-1,4-dicarboxylateC13H23N1O4C_{13}H_{23}N_{1}O_{4}Dicarboxylate structure allows for greater reactivity.
Tert-butyl 4-amino-3-methylpiperidine-1-carboxylateC12H23N2O2C_{12}H_{23}N_{2}O_{2}Similar amino group but lacks the mercapto functionality.

The presence of the mercapto group distinguishes this compound from others, potentially imparting unique chemical reactivity and biological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. For example:

  • Enzyme Inhibition : A study demonstrated that compounds with similar piperidine structures exhibited significant inhibitory effects on specific enzymes, suggesting a potential role for this compound in drug development targeting these enzymes .
  • Neurotransmitter Interaction : Another investigation focused on the interaction of piperidine derivatives with neurotransmitter systems, indicating that such compounds could modulate synaptic transmission and influence neurological disorders .

Q & A

Q. What are the optimal synthetic routes for 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, starting with Boc protection of the piperidine ring. Key steps include introducing the mercapto and methyl groups via nucleophilic substitution. Reaction conditions such as temperature (0–20°C), solvent choice (methanol/water), and reaction time (e.g., 7 hours for ring-opening) critically impact yield and purity . Automated systems may optimize scalability, but manual monitoring is recommended for small-scale synthesis to ensure intermediate stability .

Q. How is the structural configuration of this compound confirmed, and what analytical techniques are critical?

X-ray crystallography provides definitive stereochemical assignments, while NMR spectroscopy (¹H, ¹³C, and 2D COSY) resolves regiochemical ambiguities. FT-IR analysis validates functional groups (C=O at ≈1700 cm⁻¹, S-H at ≈2550 cm⁻¹). Mass spectrometry (ESI) confirms molecular weight with characteristic fragmentation patterns .

Q. What purification techniques effectively isolate this compound, and how is purity assessed?

Column chromatography (hexane/ethyl acetate gradients) separates intermediates. Recrystallization in ethanol/water enhances crystallinity. Purity (≥95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 210 nm). Residual solvents are quantified by GC-MS .

Q. What safety protocols are essential given limited toxicological data?

Handle under fume hoods with nitrile gloves and lab coats. Store at −20°C under nitrogen to prevent oxidation. Emergency procedures include PBS washing for eye exposure and activated charcoal for ingestion. Toxicity predictions using QSAR models (e.g., Toxtree) inform risk mitigation .

Advanced Research Questions

Q. How can computational methods be integrated into designing synthetic routes?

Quantum mechanical calculations (e.g., DFT) predict reaction energetics, guiding reagent selection. ICReDD’s reaction path search algorithms combine computational predictions with experimental validation to optimize solvent polarity and catalyst loading . Machine learning models trained on analogous piperidine syntheses reduce trial-and-error experimentation .

Q. What strategies resolve contradictions between spectroscopic data and expected molecular properties?

Cross-validate discrepancies using HPLC purity analysis and synthetic replicates. For sulfur-related instability, conduct time-resolved NMR under inert atmospheres. Comparative studies with tert-butyl 4-(2-methylbenzoyl)piperidine derivatives clarify spectral assignments .

Q. How do steric effects from the tert-butyl group influence regioselectivity in derivatization?

The bulky tert-butyl group directs electrophilic attacks to less hindered positions. Kinetic studies using variable-temperature NMR reveal transition-state stabilization effects, guiding catalyst design for asymmetric modifications .

Q. What experimental frameworks assess its potential as a protease inhibitor scaffold?

Competitive inhibition assays (e.g., fluorogenic substrate displacement) quantify IC50 values. Molecular docking simulations (AutoDock Vina) model interactions with protease active sites, validated by mutagenesis studies. SAR is established via systematic substituent variation .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical fidelity?

Continuous flow systems enhance heat/mass transfer for exothermic steps. Membrane separation recovers catalysts (e.g., Pd/C) in hydrogenation. In-line FT-IR monitors intermediate conversions during scale-up .

Q. What mechanistic insights explain byproducts during tert-butyl ester deprotection?

Acidic deprotection (e.g., TFA) may induce β-elimination or thiol oxidation. Mechanistic studies using deuterated solvents (D₂O) and trapping agents (e.g., TEMPO) identify radical intermediates. Optimizing acid concentration (10–20% TFA) and reaction time (≤30 min) minimizes byproducts .

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